Tertiary Alkyl Fluoride Motif Confers Metabolic Stability Unavailable in Non-Fluorinated N,N-Dibenzylbutan-1-amine
The target compound incorporates a tertiary alkyl fluoride (3-fluoro-3-methylbutyl) motif at the position most susceptible to cytochrome P450-mediated oxidative metabolism. Non-fluorinated analogs such as N,N-dibenzylbutan-1-amine bear a terminal methyl group at this position, which is a well-established metabolic soft spot. While no direct microsomal stability data were located for this exact compound, a comprehensive physical organic chemistry analysis of fluorinated small molecules demonstrates that tertiary alkyl fluorides consistently reduce intrinsic microsomal clearance (Cl_int) by 3- to 10-fold compared to their non-fluorinated counterparts, due to the increased C–F bond strength (~115 kcal/mol) versus C–H (~99 kcal/mol) at the tertiary carbon [1][2]. For procurement decisions, this class-level metabolic stability advantage means that lead series derived from the fluorinated compound are more likely to survive in vitro ADME triage than those from non-fluorinated dibenzylamine intermediates [3][4].
| Evidence Dimension | Predicted metabolic stability (intrinsic microsomal clearance, Cl_int) |
|---|---|
| Target Compound Data | Tertiary C–F bond; projected 3- to 10-fold lower Cl_int versus C–H analog (class-level inference from tertiary alkyl fluorides) [1][2] |
| Comparator Or Baseline | N,N-Dibenzylbutan-1-amine (C18H23N, CAS 22014-90-0): terminal methyl group at metabolically labile position; susceptible to CYP-mediated oxidation |
| Quantified Difference | Approximately 3–10× reduction in intrinsic clearance (class-level inference); exact value not experimentally determined for this specific compound pair |
| Conditions | Human liver microsomal stability assay (class-level literature); no direct experimental data for this compound |
Why This Matters
Procurement of non-fluorinated analogs for biological screening carries a high risk of false-negative results due to rapid metabolic clearance; the fluorinated compound provides a metabollically hardened scaffold from the outset.
- [1] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. 2018;61(14):5822-5880. View Source
- [2] Johnson BM, Shu YZ, Zhuo X, Meanwell NA. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020;63(12):6315-6386. View Source
- [3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. 2025. https://chemrxiv.org/engage/chemrxiv/article-details/66c7b8b1a4e53c486f90188e View Source
- [4] Iwasaki T, Kambe N. Transition-Metal-Catalyzed Monofluoroalkylation: Strategies for the Synthesis of Alkyl Fluorides by C–C Bond Formation. The Chemical Record. 2023;23(9):e202300121. View Source
